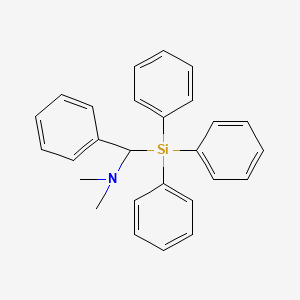
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group, a triphenylsilyl group, and a dimethylamino group attached to a central methanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine typically involves the reaction of N,N-dimethyl-1-phenylmethanamine with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine involves its interaction with molecular targets through its amine and silyl groups. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1-phenylethylamine: Similar structure but lacks the triphenylsilyl group.
N,N-Dimethyl-1-naphthylamine: Contains a naphthyl group instead of a phenyl group.
N,N-Dimethyl-1-ferrocenylethylamine: Contains a ferrocenyl group instead of a phenyl group.
Uniqueness: N,N-Dimethyl-1-phenyl-1-(triphenylsilyl)methanamine is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring silyl protection or specific interactions with silyl groups.
Eigenschaften
Molekularformel |
C27H27NSi |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenyl-1-triphenylsilylmethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(2)27(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3 |
InChI-Schlüssel |
KJHGAWRVZCYMDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




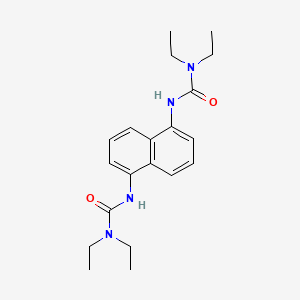
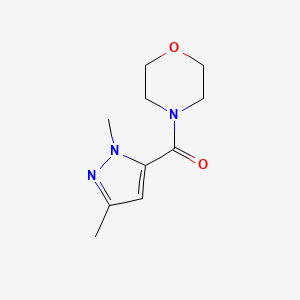
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
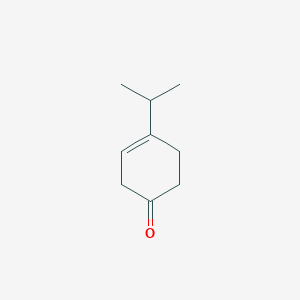


![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
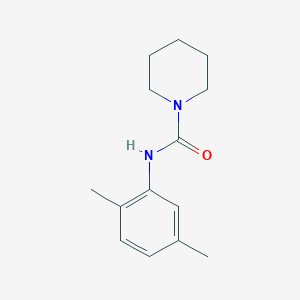


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
